molecular formula C14H13N7OS B5324496 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide

Cat. No. B5324496
M. Wt: 327.37 g/mol
InChI Key: AYBAQMPASKAEEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a synthetic compound that belongs to the class of thiadiazole derivatives and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide is not fully understood. However, studies have shown that the compound exerts its antiproliferative and apoptotic effects on cancer cells by inducing cell cycle arrest and inhibiting the expression of anti-apoptotic proteins. The compound also inhibits the activity of various enzymes involved in the inflammatory response, such as cyclooxygenase-2 and inducible nitric oxide synthase. Additionally, the compound has been shown to have antioxidant and free radical scavenging properties, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound has potent antiproliferative and apoptotic effects on cancer cells, as well as anti-inflammatory and neuroprotective effects. In vivo studies have shown that the compound has antitumor activity in animal models of breast cancer and lung cancer. The compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide in lab experiments is its potent antiproliferative and apoptotic effects on cancer cells, which make it a promising candidate for cancer therapy. Additionally, the compound has anti-inflammatory and neuroprotective effects, which may have therapeutic applications in the treatment of various diseases. However, one of the limitations of using the compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide. One direction is to further investigate the mechanism of action of the compound and its potential targets in cancer cells and other diseases. Another direction is to optimize the synthesis of the compound to improve its solubility and bioavailability. Additionally, future studies could explore the use of the compound in combination with other drugs or therapies to enhance its therapeutic efficacy. Finally, clinical trials could be conducted to evaluate the safety and efficacy of the compound in humans for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide has been reported through various methods. One of the most commonly used methods involves the reaction of 5-cyclopropyl-1,3,4-thiadiazole-2-amine with 2-bromo-1-phenylethanone in the presence of sodium hydride and dimethylformamide, followed by the reaction with sodium azide in the presence of copper(I) iodide to yield the desired compound. Other methods involve the use of different starting materials and reagents, such as 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylic acid and 2-phenyl-2-(1H-tetrazol-1-yl)acetic acid, to obtain the compound.

Scientific Research Applications

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide has been studied for its potential therapeutic applications in various scientific research fields. One of the most promising applications is in the treatment of cancer. Studies have shown that the compound has potent antiproliferative and apoptotic effects on cancer cells, including breast cancer, lung cancer, and colon cancer cells. The compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. Additionally, the compound has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, as it has been shown to have neuroprotective effects.

properties

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(tetrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N7OS/c22-12(16-14-18-17-13(23-14)10-6-7-10)11(21-8-15-19-20-21)9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2,(H,16,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBAQMPASKAEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)C(C3=CC=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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